molecular formula C11H10N4O B15060937 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B15060937
M. Wt: 214.22 g/mol
InChI Key: MWWONLWVDQORNM-UHFFFAOYSA-N
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Description

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of arylhydrazines with malononitrile derivatives. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or water, with the addition of a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of protein kinases, which are involved in various signaling pathways related to cell growth and survival . By binding to the active site of these enzymes, the compound can modulate their activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-amino-1-(4-methoxyphenyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-10(13)11(6-12)14-15/h2-5,7H,13H2,1H3

InChI Key

MWWONLWVDQORNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C#N)N

Origin of Product

United States

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